REACTION_CXSMILES
|
C([O:8][C:9]([C:11]1[N:12]=[C:13]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[O:14][C:15]=1[CH2:16][CH3:17])=[O:10])C1C=CC=CC=1>C(O)C.[Pd]>[CH2:16]([C:15]1[O:14][C:13]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[N:12][C:11]=1[C:9]([OH:10])=[O:8])[CH3:17]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through a celite plug
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Type
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CUSTOM
|
Details
|
evaporated
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(N=C(O1)C1=CC=CC=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |